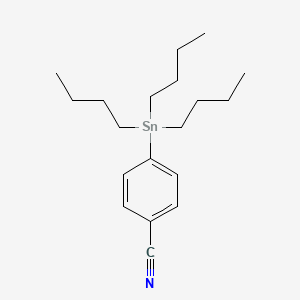

Benzonitrile, 4-(tributylstannyl)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzonitrile, 4-(tributylstannyl)- is an organotin compound with the molecular formula C19H33N. It is characterized by the presence of a benzonitrile group attached to a tributylstannyl moiety. This compound is of significant interest in organic synthesis and materials science due to its unique chemical properties and reactivity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Benzonitrile, 4-(tributylstannyl)- can be synthesized through various methods. One common approach involves the reaction of benzonitrile with tributyltin hydride in the presence of a catalyst. The reaction typically occurs under mild conditions, often at room temperature, and can be facilitated by the use of a radical initiator such as azobisisobutyronitrile (AIBN).

Industrial Production Methods: Industrial production of 4-tributylstannylbenzonitrile may involve large-scale batch reactions using similar conditions as those in laboratory synthesis. The process may be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and the concentration of reactants.

Analyse Des Réactions Chimiques

Types of Reactions: Benzonitrile, 4-(tributylstannyl)- undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the tributylstannyl group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

Coupling Reactions: It is often used in palladium-catalyzed cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include halides and other nucleophiles.

Oxidation: Reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Coupling Reactions: Palladium catalysts and ligands are typically used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Stille coupling reactions, the major product is often a biaryl compound.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Benzonitrile derivatives, including 4-(tributylstannyl)-, have been investigated for their potential therapeutic applications. The presence of the tributylstannyl group enhances the reactivity of the compound, making it a valuable precursor in synthesizing biologically active molecules.

Anticancer Research

Recent studies have highlighted the potential of benzonitrile derivatives in cancer treatment. The compound has been utilized in the synthesis of various pyrimidine derivatives that act as antagonists for prostaglandin receptors, which are implicated in cancer progression. These derivatives have shown efficacy in treating different cancer types, including melanoma and lung cancer, by modulating immune responses and enhancing the effectiveness of chemotherapy and radiotherapy .

Case Study:

A study demonstrated that certain benzonitrile derivatives exhibited significant cytotoxicity against cancer cell lines with GI50 values as low as 0.1 µM. This suggests a strong potential for these compounds in developing new cancer therapeutics .

Antimicrobial Activity

The structure of benzonitrile allows for modifications that can enhance its antimicrobial properties. Compounds derived from benzonitrile have been tested against various bacterial strains, showing promising results in inhibiting growth with minimal inhibitory concentrations (MIC) often below 8 µg/mL .

Case Study:

In vitro studies revealed that specific benzonitrile derivatives demonstrated broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .

Materials Science Applications

Benzonitrile, 4-(tributylstannyl)- is also explored for its utility in materials science, particularly in the synthesis of functionalized polymers and nanomaterials.

Synthesis of Functionalized Polymers

The tributylstannyl group allows for Stille coupling reactions, facilitating the synthesis of functionalized polymers that can be used in electronics and photonics. This method has been employed to create polymers with tailored electronic properties suitable for organic light-emitting diodes (OLEDs) and photovoltaic devices.

Data Table: Synthesis of Functionalized Polymers Using Benzonitrile Derivatives

| Polymer Type | Reaction Type | Yield (%) | Application Area |

|---|---|---|---|

| Conductive Polymer | Stille Coupling | 75 | Organic Electronics |

| Photonic Polymer | Copolymerization | 80 | Photovoltaics |

| Biodegradable Polymer | Ring-opening Polymerization | 70 | Environmental Applications |

Nanomaterials Development

The compound has been used to synthesize nanoparticles with specific surface functionalities that enhance their performance in drug delivery systems. These nanoparticles can be engineered to improve bioavailability and targeting efficiency of therapeutic agents.

Case Study:

Research has shown that nanoparticles synthesized using benzonitrile derivatives can encapsulate anticancer drugs effectively, leading to improved therapeutic outcomes in preclinical models .

Mécanisme D'action

The mechanism by which 4-tributylstannylbenzonitrile exerts its effects involves the formation of reactive intermediates during chemical reactions. These intermediates can interact with various molecular targets, facilitating the formation of new chemical bonds. The pathways involved often include radical or ionic mechanisms, depending on the reaction conditions and reagents used.

Comparaison Avec Des Composés Similaires

4-Trimethylsilylbenzonitrile: Similar in structure but with a trimethylsilyl group instead of a tributylstannyl group.

4-Tributylstannylphenol: Contains a phenol group instead of a nitrile group.

4-Tributylstannylbenzaldehyde: Features an aldehyde group in place of the nitrile group.

Uniqueness: Benzonitrile, 4-(tributylstannyl)- is unique due to its combination of a benzonitrile group with a tributylstannyl moiety, which imparts distinct reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in various fields of research and industry.

Propriétés

Numéro CAS |

79048-30-9 |

|---|---|

Formule moléculaire |

C19H31NSn |

Poids moléculaire |

392.2 g/mol |

Nom IUPAC |

4-tributylstannylbenzonitrile |

InChI |

InChI=1S/C7H4N.3C4H9.Sn/c8-6-7-4-2-1-3-5-7;3*1-3-4-2;/h2-5H;3*1,3-4H2,2H3; |

Clé InChI |

KYZSAPVESUHUGX-UHFFFAOYSA-N |

SMILES canonique |

CCCC[Sn](CCCC)(CCCC)C1=CC=C(C=C1)C#N |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.